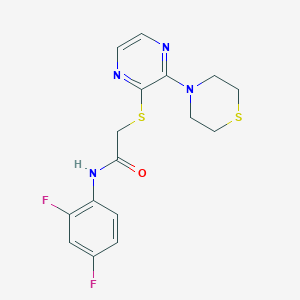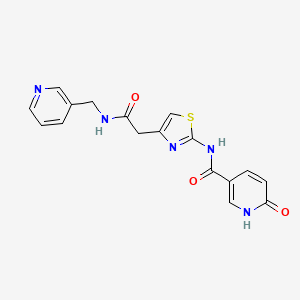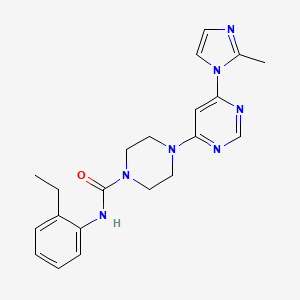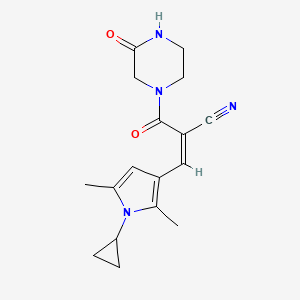![molecular formula C14H21NO2 B2980245 1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol CAS No. 20726-40-3](/img/structure/B2980245.png)
1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol, commonly known as MPAP, is a synthetic compound that has gained attention in the scientific community for its potential applications in the study of neurotransmitters and their receptors.
科学的研究の応用
MPAP has been used in various scientific research applications, particularly in the study of neurotransmitters and their receptors. It has been shown to selectively bind to dopamine D3 receptors, which are involved in reward and motivation pathways in the brain. MPAP has also been used as a tool to study the role of dopamine in addiction and other psychiatric disorders.
作用機序
MPAP acts as a partial agonist at dopamine D3 receptors, meaning it activates the receptor to a lesser extent than dopamine itself. This results in a modulatory effect on dopamine signaling, which can have downstream effects on neurotransmitter release and behavior.
Biochemical and Physiological Effects:
MPAP has been shown to increase dopamine release in certain brain regions, such as the nucleus accumbens, which is involved in reward and motivation pathways. It has also been shown to decrease cocaine self-administration in rodents, suggesting a potential therapeutic role in addiction treatment.
実験室実験の利点と制限
One advantage of using MPAP in lab experiments is its selectivity for dopamine D3 receptors, which allows for more specific targeting of this receptor subtype. However, one limitation is that MPAP has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
For research on MPAP include further exploration of its potential therapeutic applications in addiction and other psychiatric disorders. Additionally, research could focus on developing longer-acting analogs of MPAP that may be more useful in certain experimental contexts. Finally, more studies are needed to fully understand the mechanisms underlying MPAP's effects on dopamine signaling and behavior.
合成法
MPAP can be synthesized through a multi-step process that involves the reaction of 1-(methylamino)-3-(2-propen-1-yloxy)-2-propanol with benzyl chloride, followed by reduction with sodium borohydride. This results in the formation of MPAP, which can be purified through recrystallization.
特性
IUPAC Name |
1-[benzyl(methyl)amino]-3-prop-2-enoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-9-17-12-14(16)11-15(2)10-13-7-5-4-6-8-13/h3-8,14,16H,1,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRTYZZNTHHHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)
![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride](/img/structure/B2980163.png)
![N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980164.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)
![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)


![Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate](/img/structure/B2980174.png)
![1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2980176.png)

![N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2980181.png)

![(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980183.png)
![N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2980184.png)